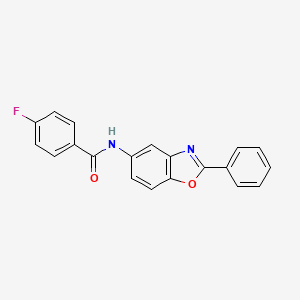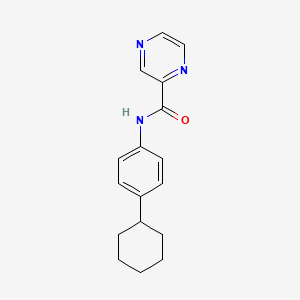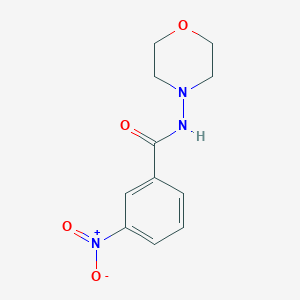![molecular formula C14H15Cl2NO3 B5800430 cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime, also known as cyadox, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Cyadox is a white crystalline powder that is soluble in organic solvents and water. It is a member of the oxazolidinone family and has been found to possess antibacterial, antiviral, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Cyadox has been found to have a wide range of applications in various scientific fields. It has been extensively studied for its antibacterial properties and has been found to be effective against a variety of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. Cyadox has also been found to have antiviral properties and has been shown to be effective against porcine reproductive and respiratory syndrome virus (PRRSV) and swine influenza virus (SIV). In addition, cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Mecanismo De Acción
The exact mechanism of action of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime is not fully understood. However, it is believed that cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime exerts its antibacterial activity by inhibiting bacterial protein synthesis. Specifically, cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime binds to the 50S ribosomal subunit and prevents the formation of peptide bonds between amino acids during protein synthesis. This leads to the inhibition of bacterial growth and proliferation. The antiviral and anti-inflammatory mechanisms of action of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime are not well understood and require further investigation.
Biochemical and Physiological Effects:
Cyadox has been found to have a low toxicity profile and is considered safe for use in animals. It is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver to form inactive metabolites. Cyadox is primarily excreted in the urine and feces. In addition, cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime has been found to have no adverse effects on animal growth, feed intake, or carcass quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyadox has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. In addition, cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime has a low toxicity profile and is considered safe for use in animals. However, there are some limitations to the use of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime in laboratory experiments. For example, it may not be effective against all bacterial strains and may have limited efficacy against certain viruses. In addition, the exact mechanism of action of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime. One area of research is to further investigate the mechanism of action of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime and its potential applications in the treatment of bacterial infections, viral infections, and inflammatory diseases. Another area of research is to explore the potential use of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime as a feed additive for animals to improve growth performance and prevent disease. In addition, further studies are needed to evaluate the safety and efficacy of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime in different animal species and under different conditions.
Métodos De Síntesis
The synthesis of cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime involves the reaction of cyclohexanone with 2,4-dichlorophenylacetic acid to form the intermediate cyclohexanone O-[2-(2,4-dichlorophenyl)acetyl]oxime. This intermediate is then reacted with hydroxylamine hydrochloride to form cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime. The overall synthesis process is shown in the following equation:
C6H10O + C8H6Cl2O2 → C14H17Cl2NO3
Propiedades
IUPAC Name |
(cyclohexylideneamino) 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c15-10-6-7-13(12(16)8-10)19-9-14(18)20-17-11-4-2-1-3-5-11/h6-8H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIZJJKIEYDAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)

![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)



![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)

